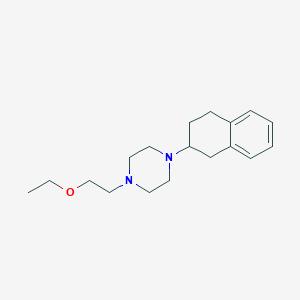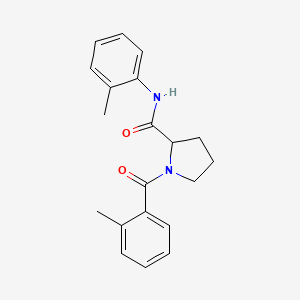![molecular formula C18H17N3O4 B6022648 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6022648.png)
5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in various fields of research. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Moreover, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro. Moreover, it has been shown to reduce the levels of reactive oxygen species (ROS), which are known to play a role in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is its low toxicity, making it a safe compound to use in lab experiments. Moreover, it is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. One potential direction is to further elucidate its mechanism of action, as this could lead to the development of more effective treatments for pain and inflammation-related disorders. Moreover, it could be studied for its potential use in the treatment of cancer, as it has shown promising results in vitro. Additionally, it could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, as it has been shown to possess neuroprotective properties.
Métodos De Síntesis
The synthesis of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 3-acetylphenol, 2-furfural, and hydrazine hydrate in the presence of acetic acid and ethanol. The reaction proceeds through a series of steps, including the formation of 3-(furan-2-ylmethyl)-1-phenyl-1H-pyrazole-5-carbaldehyde, which is then converted into the final product by reacting with acetic anhydride and ammonium acetate.
Propiedades
IUPAC Name |
5-[(3-acetylphenoxy)methyl]-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)13-4-2-5-15(8-13)25-11-14-9-17(21-20-14)18(23)19-10-16-6-3-7-24-16/h2-9H,10-11H2,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBVVJYHXWYKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]cyclopropanecarboxamide](/img/structure/B6022567.png)
![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022568.png)
![[3-(3-chlorobenzyl)-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methanol](/img/structure/B6022582.png)
![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6022594.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6022624.png)
![N-benzyl-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6022633.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-iodobenzohydrazide](/img/structure/B6022654.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6022658.png)
![1-(2,1,3-benzoxadiazol-4-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6022662.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B6022668.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B6022669.png)
